N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide
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Overview
Description
“N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide” is a chemical compound that has been studied for its potential antiviral properties . It is a derivative of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide . The molecular formula is C17H16N2O .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides were designed, prepared, and evaluated for their anti-RSV and anti-IAV activities .Scientific Research Applications
Anticancer Applications
Benzamide derivatives have shown significant promise in the field of oncology. For instance, Ravinaik et al. (2021) synthesized a series of benzamide compounds and evaluated them for anticancer activity against various cancer cell lines. These compounds demonstrated moderate to excellent anticancer activity, with some derivatives outperforming the reference drug etoposide in terms of inhibitory concentration values Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides.
Antimicrobial and Antiproliferative Studies
Kumar et al. (2012) focused on synthesizing benzamide derivatives with antimicrobial and antiproliferative activities. These studies revealed specific compounds that exhibited significant in vitro antibacterial and antifungal activities, as well as antiproliferative effects against human colon cancer, murine leukemia, and breast cancer cell lines, suggesting their potential as novel therapeutic agents Synthesis, in vitro antimicrobial, antiproliferative, and QSAR studies of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides.
Mechanism of Action
Target of Action
The primary target of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is the RNA-dependent RNA polymerase (RdRp) of viruses . RdRp is an essential enzyme for the replication of RNA viruses, making it a promising target for antiviral therapeutics .
Mode of Action
This compound specifically targets the RdRp of both respiratory syncytial virus (RSV) and influenza A virus . It inhibits the RdRp activity, thereby preventing the replication of the virus .
Biochemical Pathways
The compound affects the biochemical pathway of viral replication. By inhibiting the RdRp, it disrupts the replication process of the virus, leading to a decrease in viral load .
Pharmacokinetics
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, suggesting good bioavailability .
Result of Action
The inhibition of RdRp by this compound results in a significant reduction in viral replication . This leads to a decrease in viral load, potentially alleviating the symptoms of viral infections .
Future Directions
The future directions for research on “N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide” could include further investigation of its potential as an antiviral agent, given the promising results obtained with similar compounds . Further optimization and evaluation of these compounds could contribute to the development of a lead compound for the treatment of RSV and/or IAV infections .
Properties
IUPAC Name |
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c26-23(18-11-5-2-6-12-18)24-15-16-27-22-19-13-7-8-14-20(19)25-21(22)17-9-3-1-4-10-17/h1-14,25H,15-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQVXQBOKCDEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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